molecular formula C14H12FN3O3 B5169161 N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea

N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea

Cat. No. B5169161
M. Wt: 289.26 g/mol
InChI Key: UDUSRIUSQLXMIF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea, also known as FNUR, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has demonstrated potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is not fully understood, but it is believed to involve the binding of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea to the active site of the targeted enzymes, resulting in the inhibition of their activity. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to be a competitive inhibitor of CDK2, GSK-3, and MAPKs, and a non-competitive inhibitor of phosphodiesterases.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting CDKs and MAPKs, which are involved in cell cycle regulation and cell survival. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of several enzymes, making it a valuable tool for studying their function and regulation. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is also relatively stable and can be easily synthesized in large quantities. However, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. One area of interest is the development of more potent and selective analogs of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. Another area of interest is the investigation of the in vivo pharmacokinetics and toxicity of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea, which could lead to its potential use as a therapeutic agent. Additionally, the role of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea in other physiological processes, such as neurodegeneration and cardiovascular disease, could be explored. Finally, the development of new assays and techniques for studying the activity of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea and its targets could lead to a better understanding of its mechanism of action.

Synthesis Methods

N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with 4-methyl-3-nitrobenzoic acid, followed by the coupling of the resulting acid with N,N'-diisopropylcarbodiimide (DIC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). The final step involves the reaction of the intermediate with urea in the presence of triethylamine.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been extensively used in scientific research due to its potent inhibitory activity against several enzymes. It has been shown to inhibit protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs). N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has also been found to inhibit phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-9-6-7-10(8-13(9)18(20)21)16-14(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUSRIUSQLXMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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